molecular formula C11H10O B075885 5-Phenylpenta-2,4-dienal CAS No. 13466-40-5

5-Phenylpenta-2,4-dienal

Cat. No. B075885
CAS RN: 13466-40-5
M. Wt: 158.2 g/mol
InChI Key: UWTZBVTWSKWXMN-VDESZNBCSA-N
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Description

5-Phenylpenta-2,4-dienal, also known as 2,4-pentadienal, is a chemical compound with the molecular formula C11H10O . It is a clear, colorless to pale yellow liquid primarily used as a flavor and fragrance ingredient . It is also used in the synthesis of 3-substituted and 3,5-disubstituted isoxazoles from N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated aldehydes/ketones .


Synthesis Analysis

The synthesis of 5-Phenylpenta-2,4-dienal can be achieved through the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . Another method involves the Methyl Triflate Catalyzed Meyer-Schuster Rearrangement .


Molecular Structure Analysis

5-Phenylpenta-2,4-dienal contains a total of 22 bonds; 12 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic aldehyde .


Chemical Reactions Analysis

5-Phenylpenta-2,4-dienal is a useful research chemical compound used in the synthesis of 3-substituted and 3,5-disubstituted isoxazoles from N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated aldehydes/ketones .


Physical And Chemical Properties Analysis

5-Phenylpenta-2,4-dienal has a molecular weight of 158.1965 g/mol . It has a density of 1.024, a melting point of 42.5°C, a boiling point of 301.1°C at 760mmHg, a refractive index of 1.583, and a flash point of 109.2°C .

Scientific Research Applications

  • Synthesis of Nitrogen Heterocycles : 5-Phenylpenta-2,4-dienal derivatives, particularly those involving aminopenta-2,4-dienals, are used in the synthesis of nitrogen heterocycles, which are crucial components in many natural products and pharmaceuticals (Delpech, 2014).

  • Valence Isomerization Studies : Research has explored the valence isomerization of 5-Phenylpenta-2,4-dienaldehydes, which is significant for understanding the dynamics of organic molecules and their structural transformations (Schiess, Seeger, & Suter, 1970).

  • Complex Formation with Metals : The compound has been used in studies to form tricarbonyl ruthenium complexes with dienes, which have implications in organometallic chemistry and catalysis (Ingham & Magennis, 1999).

  • Biosynthetic Studies : 5-Alkylaminopenta-2,4-dienals have been proposed as biosynthetic intermediates in the formation of marine alkaloids, particularly in the manzamine family (Peixoto et al., 2010).

  • Preparation of ω-Halogeno Polyenals : Studies have described the synthesis of 5-halogeno-2,4-dienals from 5-Phenylpenta-2,4-dienal, which are precursors to various conjugated polyenals with potential applications in organic synthesis (Soullez, Plé, & Duhamel, 1997).

  • Reactions with Benzene : Research has shown the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, leading to the formation of carbocyclic compounds, demonstrating the reactivity of the diene acid in different chemical environments (Ismagilova et al., 2020).

  • Natural Product Synthesis : The compound has been used in the synthesis of N-acyl-5-aminopenta-2,4-dienals, aiding in the understanding of natural product synthesis and structural diversity (Ouairy et al., 2010).

  • Metabolic Studies in Microorganisms : Phenylpentadienamides, derivatives of 5-Phenylpenta-2,4-dienal, have been isolated from Streptomyces sp., contributing to the knowledge of metabolites in microorganisms (Potterat et al., 1994).

Future Directions

Future research could focus on the development of more efficient synthesis methods for 5-Phenylpenta-2,4-dienal. For instance, the development of a chemical recycling system involving repetitive cycles of precision synthesis and selective degradation of product copolymers was suggested . This would be based on controlled cationic alternating copolymerization of conjugated/aromatic aldehydes, such as cinnamaldehyde or hydrocinnamaldehyde with propanal, via exclusive 1,2-carbonyl addition .

properties

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZBVTWSKWXMN-VDESZNBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpenta-2,4-dienal

CAS RN

13466-40-5
Record name 2,4-Pentadienal, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentadienal, 5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-phenylpenta-2,4-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
K Laihia, M Pitkänen… - Magnetic resonance in …, 1990 - Wiley Online Library
13 C and 1 H chemical shifts together with C,H and H,H coupling constants are presented for (E)‐3‐phenylpropenal, (2E,4E)‐5‐phenylpenta‐2,4‐dienal and their o‐OCH 3 ‐ and o‐, m‐ …
M Yoshimatsu, Y Matsuura, K Gotoh - Chemical and pharmaceutical …, 2003 - jstage.jst.go.jp
3, 4-Dichalcogenopenta-2, 4-dienylation of aldehydes proceeded in good to high yields using 4-ethoxy-1-(benzenesulfenyl)-2-(methanesulfenyl)-(5), 4-ethoxy-1, 2-bis (benzenesulfenyl…
Number of citations: 14 www.jstage.jst.go.jp
I Paterova, L Reitmaierova, L Cerveny - Reaction Kinetics, Mechanisms …, 2022 - Springer
2-Methyl-5-phenylpentan-1-ol, commercially known as Rosaphen, is a fragrance used in the perfume and cosmetics industry for its scent of fruits and flowers. This work is focused on its …
Number of citations: 1 link.springer.com
SL Ingham, SW Magennis - Journal of organometallic chemistry, 1999 - Elsevier
Displacement of the weakly ligated ethylene ligands in the complex Ru(CO) 3 {η 2 -C 2 H 4 } 2 has been used to synthesise a series of tricarbonyl ruthenium compounds of η 4 -…
Number of citations: 21 www.sciencedirect.com
Y Ishido, A Kanazawa, S Kanaoka, S Aoshima - Polymer Chemistry, 2014 - pubs.rsc.org
A highly efficient chemical recycling system, involving repetitive cycles of precision synthesis and selective degradation of product copolymers, was developed based on controlled …
Number of citations: 19 pubs.rsc.org
D Janardanan, RB Sunoj - Computational Investigation on …, 2020 - search.proquest.com
Mechanistic insights on an interesting class of reaction between sulfur ylides with (i) dienal and (ii) enone, obtained using density functional theory, is reported. The kinetic and …
Number of citations: 2 search.proquest.com
L Dell'Amico, Ł Albrecht, T Naicker… - Journal of the …, 2013 - ACS Publications
Organocatalysis is shown to expand the classical reactivity pattern for conjugate addition reactions. It is demonstrated that the site selectivity can be extended from 1,4- to 1,6-additions …
Number of citations: 125 pubs.acs.org
D Janardanan, RB Sunoj - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
Mechanistic insights into an interesting class of reaction between sulfur ylides with (i) a dienal, and (ii) an enone, obtained by using density functional theory, is reported. The kinetic and …
Number of citations: 8 pubs.rsc.org
I Chatterjee, D Bastida… - Advanced Synthesis & …, 2013 - Wiley Online Library
We report a triple vinylogous cascade reaction, yielding valuable spiro‐oxindolic cyclohexane derivatives. The three‐component domino process proceeds by way of a catalyzed …
Number of citations: 57 onlinelibrary.wiley.com
N Vicart, GS Saboukoulou, Y Ramondenc… - Synthetic …, 2003 - Taylor & Francis
Functional zinc reagents can be applied to palladium catalyzed cross-coupling reaction with (2E,4E)- and (2E,4Z)-5-bromopenta-2,4-dienal. The corresponding functional dienic …
Number of citations: 13 www.tandfonline.com

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